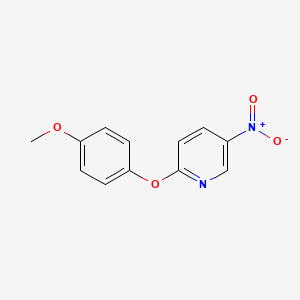

2-(4-Methoxyphenoxy)-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives represent one of the most vital classes of heterocyclic compounds in chemical research. researchgate.netsciencepg.com As a six-membered heteroaromatic ring containing one nitrogen atom, the pyridine scaffold is a fundamental structural component in numerous natural products, including certain vitamins and alkaloids. researchgate.net Its unique electronic properties and ability to engage in various chemical transformations have made it a privileged structure in medicinal chemistry. rsc.orgnih.gov

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. researchgate.netresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular interactions with biological targets. Consequently, the pyridine nucleus is embedded in thousands of existing pharmaceutical agents approved by regulatory bodies like the FDA. rsc.orgnih.gov Beyond pharmaceuticals, these compounds are indispensable in agrochemicals, as catalysts and ligands in organic synthesis, and as building blocks for functional materials and chemosensors. researchgate.netrsc.org The versatility and established importance of the pyridine framework underscore the rationale for the continued synthesis and investigation of novel derivatives. researchgate.net

Overview of Nitropyridine and Aryloxy-Substituted Heterocyclic Chemistry

The chemistry of 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074) is best understood by considering its two primary components: the nitropyridine unit and the aryloxy linkage.

Nitropyridine Chemistry: The introduction of a nitro group (–NO₂) onto a pyridine ring significantly alters its electronic properties. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. Conversely, and more importantly for the synthesis of the title compound, it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). google.com Halogens or other leaving groups located at the ortho (2- or 6-) and para (4-) positions relative to the nitro group are particularly susceptible to displacement by nucleophiles. This reactivity is a cornerstone for the synthesis of many substituted pyridines. google.commsu.edu For instance, 2-chloro-5-nitropyridine (B43025) serves as a common precursor, where the chlorine atom is readily replaced by various nucleophiles. google.comnih.gov

Aryloxy-Substituted Heterocyclic Chemistry: The formation of the C-O bond to create an aryloxy substituent, resulting in a diaryl ether, is a key transformation in organic synthesis. Diaryl ether motifs are present in many biologically active natural products, pharmaceuticals, and polymers. dntb.gov.uanih.gov The synthesis of these compounds is often achieved through cross-coupling reactions. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction, particularly when an electron-deficient aryl halide is reacted with a phenoxide. datapdf.com The reaction of an activated halonitropyridine with a phenol (B47542) is a direct application of this principle. nih.govdatapdf.com Other methods include the Ullmann condensation and palladium- or copper-catalyzed cross-coupling reactions, which have expanded the scope and efficiency of diaryl ether synthesis. dntb.gov.uanih.govjsynthchem.com

Contextualization of this compound within Contemporary Medicinal and Materials Chemistry

This compound is primarily recognized as a synthetic intermediate or a building block in organic synthesis. Its structure combines features that are of significant interest in both medicinal and materials chemistry. The synthesis typically involves the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and 4-methoxyphenol (B1676288), a method also used for structurally similar compounds. nih.gov

| Property | Value |

| CAS Number | 71973-03-0 chemicalbook.com |

| Molecular Formula | C₁₂H₁₀N₂O₄ chemicalbook.com |

| Molecular Weight | 246.22 g/mol chemicalbook.combldpharm.com |

| Melting Point | 117-118 °C chemicalbook.com |

| Predicted Boiling Point | 374.0 ± 32.0 °C chemicalbook.com |

| Predicted Density | 1.302 ± 0.06 g/cm³ chemicalbook.com |

In medicinal chemistry , the diaryl ether linkage is a key structural element in various bioactive molecules. The combination of a pyridine ring, known for its diverse pharmacological roles, with a diaryl ether core makes this compound and its potential derivatives attractive for drug discovery. researchgate.netdntb.gov.ua For example, related nitropyridine derivatives have been investigated for their potential as inhibitors of various enzymes or as antimicrobial agents. The methoxy (B1213986) group on the phenoxy ring can also influence the molecule's pharmacokinetic properties.

In materials chemistry , compounds containing nitroaromatic and heteroaromatic systems are explored for their optical and electronic properties. For instance, related N-heterocycle derivatives have been studied for their fluorescence properties. nih.gov The twisted conformation, typical for such diaryl ethers due to steric hindrance around the ether linkage, can lead to interesting photophysical behaviors. The structure of the related compound 2-(4-methylphenoxy)-5-nitropyridine (B2697783) shows a significant dihedral angle between the two aromatic rings. nih.gov This non-planar geometry, combined with the electron donor-acceptor character of the methoxyphenoxy and nitropyridine groups, suggests potential for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs). bldpharm.com

Research Gaps and Motivations for Advanced Studies on this compound

Despite its straightforward synthesis and the presence of well-established functional motifs, a detailed survey of scientific literature reveals a significant research gap concerning the specific biological activities or material properties of this compound. While it is available commercially as a chemical reagent, there is a notable lack of published studies dedicated to its systematic investigation.

The primary motivation for advanced studies stems from its molecular architecture. The convergence of three key structural alerts—the pyridine ring, the nitroaromatic system, and the diaryl ether bridge—provides a strong rationale for its exploration.

Medicinal Chemistry: There is a clear opportunity to screen this compound for a wide range of biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. Its structural similarity to other bioactive diaryl ethers and nitropyridines makes it a compelling candidate for inclusion in high-throughput screening libraries.

Materials Science: A systematic investigation of its photophysical properties, including absorption, fluorescence, and potential for aggregation-induced emission, is warranted. bldpharm.com Furthermore, its use as a monomer or precursor for novel polymers or metal-organic frameworks has not been explored.

Synthetic Chemistry: While its role as an intermediate is established, exploring its further reactivity, for example, the reduction of the nitro group to an amine to generate a new building block, 2-(4-methoxyphenoxy)pyridin-5-amine, could open pathways to a new class of derivatives with potentially enhanced properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-13-12)14(15)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNPADRCOGUIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxyphenoxy 5 Nitropyridine

Established Synthetic Pathways for Phenoxy-Nitropyridine Derivatives

The synthesis of 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074) and its analogues primarily relies on well-established reactions in heterocyclic chemistry. The construction of the core phenoxy-nitropyridine scaffold is typically achieved through a multi-step process involving the preparation of key precursors followed by a crucial etherification step.

Nucleophilic Aromatic Substitution Reactions Involving Halonitropyridines and Methoxyphenols

The principal method for creating the phenoxy ether linkage in this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves treating an activated halonitropyridine, most commonly 2-chloro-5-nitropyridine (B43025), with a nucleophile, in this case, 4-methoxyphenol (B1676288).

The pyridine (B92270) ring is rendered susceptible to nucleophilic attack by the presence of the strongly electron-withdrawing nitro group (-NO₂). The chlorine atom at the C-2 position serves as a good leaving group, facilitating the substitution. The reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.

A general procedure involves dissolving 2-chloro-5-nitropyridine and 4-methoxyphenol in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, such as potassium carbonate, is added, and the mixture is heated to promote the reaction. nih.gov The choice of the halogen on the pyridine ring can influence reactivity, with the order often following F > Cl > Br > I for activated systems, as the first step of addition is typically rate-determining. sci-hub.se However, in other cases, the C-I bond is the most reactive due to iodide being the best leaving group. sci-hub.se

Synthesis of Key Precursors (e.g., 2-hydroxy-5-nitropyridine)

The immediate precursor for the SNAr reaction, 2-chloro-5-nitropyridine, is itself synthesized from 2-hydroxy-5-nitropyridine (B147068). The conversion is a standard chlorination reaction, often achieved by refluxing 2-hydroxy-5-nitropyridine with phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of DMF. google.com

The synthesis of 2-hydroxy-5-nitropyridine can be approached in several ways:

From 2-aminopyridine (B139424): A one-pot method involves the nitration of 2-aminopyridine with a mixture of concentrated nitric and sulfuric acids, followed by a diazotization reaction using an aqueous solution of sodium nitrite. google.com

From 2-amino-5-nitropyridine (B18323): An alternative route is the hydrolysis of 2-amino-5-nitropyridine by refluxing it with aqueous sodium hydroxide. prepchem.com

From non-pyridine precursors: A more complex synthesis involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane, followed by cyclization to form the 2-hydroxy-5-nitropyridine ring system. google.com

Reaction Mechanisms Governing the Formation of the Phenoxy Ether Linkage

The formation of the ether bond in this compound proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of the 4-methoxyphenoxide ion (formed by the deprotonation of 4-methoxyphenol by a base) on the electron-deficient C-2 carbon of the 2-chloro-5-nitropyridine ring. This carbon is activated by the electron-withdrawing nitro group at the C-5 position. This addition step disrupts the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. This step is typically fast and results in the formation of the final product, this compound. youtube.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of phenoxy-nitropyridine derivatives can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. Microwave irradiation has also been shown to dramatically reduce reaction times compared to conventional heating. sci-hub.se

Below is a table summarizing various conditions reported for the synthesis of 2-(alkoxyphenoxy)-5-nitropyridines and related compounds.

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| 2-Chloro-5-nitropyridine, 2-Methoxyphenol | K₂CO₃ | DMF | 85–100 °C, 12–24 h | Not specified | |

| 2-Chloro-5-nitropyridine, p-Cresol | NaOH | Water/THF | Heated, 5 h | Not specified | nih.gov |

| 2-Chloropyridine, PhONa | - | HMPA | Microwave, 100 °C, 3 min | 84% | sci-hub.se |

| 2-Chloro-4-methyl-5-nitropyridine, Sodium methoxide (B1231860) | - | Methanol (B129727) | Room Temp, 30 min | 98% | prepchem.com |

| 2-Chloro-5-nitropyridine, Sodium methoxide | - | Methanol | Reflux, 1 h | 96.49% | google.com |

This table is interactive. Click on the headers to sort the data.

The data indicates that high yields can be achieved under various conditions. The use of a strong base like sodium methoxide in methanol can lead to very high yields and short reaction times. google.comprepchem.com For less reactive phenols, polar aprotic solvents like DMF or HMPA are effective, and microwave heating can be a powerful tool for accelerating the reaction. sci-hub.se

Derivatization Strategies and Functional Group Interconversions of this compound

The structure of this compound offers multiple sites for further chemical modification. A primary and highly useful transformation is the interconversion of the nitro group into other functionalities, which significantly expands the synthetic utility of the molecule.

Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to the corresponding amino group, yielding 2-(4-methoxyphenoxy)-5-aminopyridine . This transformation is a cornerstone in the synthesis of many pharmaceutical and biologically active compounds. nih.gov The resulting amine is a versatile intermediate that can undergo a wide range of subsequent reactions, such as acylation, alkylation, or diazotization.

The reduction of aromatic nitro compounds is a well-established process, and numerous reagents can be employed to achieve this conversion with high efficiency. wikipedia.orgorgoreview.com The choice of reducing agent often depends on the presence of other functional groups within the molecule to ensure chemoselectivity. commonorganicchemistry.com

Commonly used methods for the reduction of nitroarenes include:

| Reagent/Method | Description | Reference |

| Catalytic Hydrogenation | This is a widely used industrial method. Hydrogen gas (H₂) is used with a metal catalyst. Palladium on carbon (Pd/C) is highly effective but can also reduce other groups. Raney nickel is an alternative, often used when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com | commonorganicchemistry.comgoogle.com |

| Metal-Acid Systems | Metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., hydrochloric acid or acetic acid) are classic and effective reagents for nitro group reduction. orgoreview.comcommonorganicchemistry.com | orgoreview.comcommonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | An alternative method that can be used under non-acidic conditions. wikipedia.org | wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The resulting 2-(4-methoxyphenoxy)-5-aminopyridine serves as a valuable building block for more complex molecular architectures. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

The directing effect of the substituents on the phenoxy ring is crucial in determining the position of electrophilic attack. The ether oxygen and the methoxy (B1213986) group are ortho, para-directing. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to these groups. Given that the para position to the ether oxygen is occupied by the methoxy group, and vice-versa, electrophilic substitution is anticipated to occur primarily at the positions ortho to either the ether oxygen or the methoxy group.

Detailed research findings on specific electrophilic aromatic substitution reactions on this compound are summarized below:

Nitration: The introduction of a nitro group onto the phenoxy ring can be achieved using standard nitrating agents. The regioselectivity is governed by the activating groups present.

Halogenation: The phenoxy ring can be halogenated using various reagents. The electron-rich nature of the phenoxy ring facilitates this transformation. Pyridine halogenation, in contrast, often requires harsher conditions due to the electron-deficient nature of the pyridine ring. researchgate.netnih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. acs.org However, the application of these reactions to this compound is influenced by the Lewis acidic conditions, which can lead to complexation with the basic nitrogen atom of the pyridine ring, potentially deactivating the system or leading to undesired side reactions. quora.comquora.comechemi.com

Interactive Data Table: Electrophilic Aromatic Substitution Reactions on the Phenoxy Moiety

| Reaction | Reagent/Conditions | Expected Major Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 2-(4-methoxy-3-nitrophenoxy)-5-nitropyridine and 2-(4-methoxy-2-nitrophenoxy)-5-nitropyridine | The electron-donating methoxy and phenoxy ether groups direct the incoming nitro group to the ortho and para positions. |

| Bromination | Br₂/FeBr₃ | 2-(3-bromo-4-methoxyphenoxy)-5-nitropyridine and 2-(2-bromo-4-methoxyphenoxy)-5-nitropyridine | The reaction proceeds on the activated phenoxy ring. |

| Acylation | RCOCl/AlCl₃ | 2-(3-acyl-4-methoxyphenoxy)-5-nitropyridine | Friedel-Crafts acylation is expected to occur on the more activated phenoxy ring. The Lewis acid catalyst may coordinate with the pyridine nitrogen. acs.orggoogle.com |

Other Selective Transformations of Pyridine and Phenoxy Ring Systems

Beyond electrophilic substitution on the phenoxy ring, this compound can undergo a variety of other selective transformations, targeting either the pyridine or the phenoxy moiety.

Reduction of the Nitro Group: The nitro group on the pyridine ring is susceptible to reduction to an amino group. This transformation is of significant interest as it provides access to a new range of derivatives with altered electronic and biological properties. Various reducing agents can be employed, and the choice of reagent can be critical to avoid the cleavage of the ether linkage or reduction of other functional groups. researchgate.netwikipedia.orgrsc.org Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or the use of metal salts like tin(II) chloride (SnCl₂). rsc.orgcommonorganicchemistry.commasterorganicchemistry.com The resulting 2-(4-methoxyphenoxy)pyridin-5-amine is a valuable intermediate for further functionalization, such as diazotization and subsequent substitution reactions.

Nucleophilic Aromatic Substitution on the Pyridine Ring: While the primary synthetic route to this compound involves nucleophilic aromatic substitution (SNAᵣ) on 2-chloro-5-nitropyridine, the resulting product can, under certain conditions, undergo further SNAᵣ reactions. nih.gov The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, displacing the bulky 4-methoxyphenoxy group would require harsh conditions. More commonly, if other leaving groups are present on the pyridine ring, they can be selectively substituted.

Cleavage of the Ether Linkage: The ether bond connecting the pyridine and phenoxy rings can be cleaved under specific conditions. wikipedia.org Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically used for this purpose. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The cleavage would result in the formation of 5-nitropyridin-2-ol and 4-methoxybromobenzene (in the case of HBr). The regioselectivity of the cleavage depends on the relative stability of the potential carbocation intermediates or the steric hindrance at the carbon atoms adjacent to the ether oxygen. Given the presence of two aryl groups, the cleavage is generally challenging.

Interactive Data Table: Other Selective Transformations

| Transformation | Reagent/Conditions | Product | Notes |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂/HCl | 2-(4-Methoxyphenoxy)pyridin-5-amine | This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring. rsc.orgyoutube.com |

| Ether Cleavage | HBr (conc.), heat | 5-Nitropyridin-2-ol and 4-Bromomethoxyphenol | Cleavage of the aryl ether bond typically requires harsh conditions. masterorganicchemistry.comlibretexts.orgyoutube.com |

| Oxidation of Methoxy Group | Strong oxidizing agents (e.g., KMnO₄) | 2-(4-Oxophenoxy)-5-nitropyridine | The methoxy group can potentially be oxidized, although this may require specific conditions to avoid degradation of the molecule. researchgate.net |

Advanced Structural Elucidation and Supramolecular Chemistry

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074) and Related Analogues

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, detailed analyses of its close analogues, such as 2-(4-Methylphenoxy)-5-nitropyridine (B2697783) and 2-(4-Methoxyphenoxy)-3-nitropyridine, provide critical insights into its structural characteristics.

The orientation of the nitro (–NO₂) and methoxy (B1213986) (–OCH₃) groups relative to their respective aromatic rings is crucial for understanding the electronic and steric properties of the molecule.

In 2-(4-Methylphenoxy)-5-nitropyridine, the nitro group is found to be nearly coplanar with the pyridine (B92270) ring to which it is attached. researchgate.netnih.gov This is evidenced by a C-C-N-O torsion angle of -178.1°, indicating a strong resonance interaction between the nitro group and the pyridine ring. researchgate.netnih.gov

Conversely, in the 3-nitro isomer, 2-(4-Methoxyphenoxy)-3-nitropyridine, the nitro group is significantly twisted out of the pyridine plane, with an O-N-C-C torsion angle of -26.1°. The methoxy group in this analogue also deviates from coplanarity with its attached benzene (B151609) ring, showing a C-O-C-C torsion angle of 166.5°. In another isomer, 2-(2-Methoxyphenoxy)-3-nitropyridine, the nitro group is nearly coplanar [-6.45(19)°], as is the methoxy group [179.69(11)°]. These conformational differences, particularly the twisting of the nitro group, can significantly influence the molecule's polarity and hydrogen bonding capabilities.

| Compound | Dihedral Angle (Pyridine-Phenoxy) | Nitro Group Torsion Angle | Methoxy Group Torsion Angle | Primary Interactions | Reference |

|---|---|---|---|---|---|

| 2-(4-Methylphenoxy)-5-nitropyridine | 61.16° | -178.1° | N/A (Methyl group) | C-H···O, π-π Stacking | researchgate.netnih.gov |

| 2-(4-Methoxyphenoxy)-3-nitropyridine | 86.69° | -26.1° | 166.5° | C-H···π, N-O···π | |

| 2-(2-Methoxyphenoxy)-3-nitropyridine | 86.63° | -6.45° | 179.69° | C-H···O |

The stability of the crystal lattice is governed by a network of non-covalent interactions. In the solid state, these diaryl ether derivatives engage in a variety of weak interactions that direct their assembly.

π-π Stacking: This interaction is a prominent feature in the crystal packing of 2-(4-Methylphenoxy)-5-nitropyridine. researchgate.netnih.gov It occurs between the pyridyl and benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.8259 Å. researchgate.netnih.gov These interactions are crucial for the formation of extended supramolecular chains. researchgate.netnih.gov

C-H···π Interactions: In the crystal structure of 2-(4-Methoxyphenoxy)-3-nitropyridine, C-H···π interactions are observed where the methyl hydrogen atoms interact with the π-systems of both the pyridine and benzene rings.

N-O···π Contacts: A less common but significant interaction, the N-O···π contact, is also present in 2-(4-Methoxyphenoxy)-3-nitropyridine. Here, an oxygen atom of the nitro group interacts with the electron-rich π-system of a neighboring pyridine ring, helping to link molecular layers.

C-H···O Hydrogen Bonds: Conventional C-H···O hydrogen bonds are also key stabilizing forces in the crystal structures of analogues like 2-(4-Methylphenoxy)-5-nitropyridine and 2-(2-Methoxyphenoxy)-3-nitropyridine. researchgate.netnih.gov

The interplay of the intermolecular forces described above results in distinct and well-defined supramolecular architectures. In 2-(4-Methylphenoxy)-5-nitropyridine, the combination of C-H···O hydrogen bonds and π-π stacking interactions links the molecules into one-dimensional supramolecular chains that extend along a specific crystallographic axis. researchgate.netnih.gov

For 2-(4-Methoxyphenoxy)-3-nitropyridine, the C-H···π interactions assemble the molecules into layers in the crystallographic ab plane. These layers then stack along the c-axis and are interconnected by the short N-O···π contacts, forming a stable three-dimensional network. The specific packing motif is highly dependent on the isomer and the exact nature of the substituents, which fine-tune the balance of intermolecular forces.

Vibrational Spectroscopic Characterization (FT-IR and FT-Raman)

The vibrational spectrum of this compound is dominated by contributions from the nitropyridine ring, the methoxy-substituted phenyl ring, and the bridging ether linkage.

NO₂ Group Vibrations: The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) is typically observed in the 1530–1560 cm⁻¹ region for nitropyridines, while the symmetric stretching mode (ν_s(NO₂)) appears strongly in the 1345–1360 cm⁻¹ range. esisresearch.org Deformation modes for the nitro group, such as scissoring and rocking, are expected at lower frequencies (850-870 cm⁻¹ and ~500 cm⁻¹, respectively).

Ether (C-O-C) Linkage Vibrations: Aryl ethers like the title compound are characterized by two distinct C-O stretching bands. blogspot.comlibretexts.org The asymmetric C-O-C stretch typically appears as a strong band around 1240-1250 cm⁻¹, while the symmetric stretch is found near 1040-1070 cm⁻¹. libretexts.orgquimicaorganica.org

Aromatic Ring Vibrations: C-H stretching vibrations on both the pyridine and benzene rings are expected in the 3000–3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic rings occur in the 1400–1620 cm⁻¹ range, often overlapping with other modes.

Methoxy (–OCH₃) Group Vibrations: The methoxy group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching mode coupled with the phenyl ring.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Reference |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine/Benzene Ring | 3000 - 3100 | Medium-Weak | |

| C-H Stretch (Methyl) | -OCH₃ | 2850 - 2980 | Medium | |

| NO₂ Asymmetric Stretch | -NO₂ | 1530 - 1560 | Strong | esisresearch.org |

| C=C/C=N Ring Stretch | Pyridine/Benzene Ring | 1400 - 1620 | Medium-Strong | researchgate.net |

| NO₂ Symmetric Stretch | -NO₂ | 1345 - 1360 | Strong | esisresearch.org |

| C-O-C Asymmetric Stretch | Aryl Ether | 1240 - 1250 | Strong | blogspot.comlibretexts.org |

| C-O-C Symmetric Stretch | Aryl Ether | 1040 - 1070 | Medium | libretexts.orgquimicaorganica.org |

| NO₂ Deformation | -NO₂ | 850 - 870 | Medium |

Correlation with Molecular Structure and Conformation

The nitro group, a strong electron-withdrawing substituent, is observed to be nearly coplanar with the pyridine ring to which it is attached. The O-N-C-C torsion angle is approximately -178.1(3)°, indicating a high degree of conjugation between the nitro group and the pyridine π-system. nih.govresearchgate.net This planarity maximizes the electronic delocalization, which is a key factor influencing the chemical reactivity and spectroscopic properties of the molecule.

The supramolecular architecture of crystalline 2-(4-Methylphenoxy)-5-nitropyridine is stabilized by a combination of weak intermolecular interactions. C-H···O hydrogen bonds and π-π stacking interactions are the most prominent features in the crystal packing. nih.govresearchgate.net The C-H···O interactions involve hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group. Additionally, π-π stacking occurs between the electron-deficient pyridine rings and the electron-rich benzene rings of adjacent molecules, with a centroid-centroid distance of 3.8259(18) Å. nih.govresearchgate.net These interactions cooperatively lead to the formation of supramolecular chains within the crystal lattice. nih.gov

For comparison, the related isomer 2-(4-Methoxyphenoxy)-3-nitropyridine exhibits an almost orthogonal arrangement between the pyridine and benzene rings, with a dihedral angle of 86.69(11)°. nih.gov In this case, the supramolecular structure is dominated by C-H···π and N-O···π interactions. nih.gov These structural variations highlight the subtle yet significant influence of substituent positioning on the conformational preferences and packing motifs of these molecules.

Table 1: Key Structural Parameters for Analogous and Related Compounds

| Compound | Dihedral Angle (Py-Ph) | Nitro Group Torsion Angle (O-N-C-C) | Key Supramolecular Interactions | Reference |

| 2-(4-Methylphenoxy)-5-nitropyridine | 61.16(13)° | -178.1(3)° | C-H···O, π-π stacking | nih.govresearchgate.net |

| 2-(4-Methoxyphenoxy)-3-nitropyridine | 86.69(11)° | -26.1(3)° | C-H···π, N-O···π | nih.gov |

| 2-(2-Methoxyphenoxy)-3-nitropyridine | 86.63(6)° | -6.45(19)° | C-H···O | nih.gov |

Note: Data for this compound is inferred from its close analogue, 2-(4-Methylphenoxy)-5-nitropyridine.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While specific experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent fragments and related structures. NMR spectroscopy is an indispensable tool for confirming the molecular structure of synthetic compounds in solution.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on both the nitropyridine and the methoxyphenoxy rings.

Nitropyridine Ring Protons: The pyridine ring protons would appear as a set of coupled multiplets in the downfield region, typically between δ 7.0 and 9.5 ppm. The proton at the C6 position, adjacent to the nitrogen and ortho to the ether linkage, would likely be a doublet. The proton at C4, flanked by the nitro group and a proton, would also be a doublet, while the proton at C3, coupled to both C4 and C6 protons, would appear as a doublet of doublets. The strong electron-withdrawing effect of the nitro group would shift the protons on this ring to higher chemical shifts.

Methoxyphenoxy Ring Protons: The protons on the 4-methoxyphenoxy ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. These would typically be found between δ 6.8 and 7.5 ppm.

Methoxy Group Protons: The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum would provide further confirmation of the carbon framework.

Nitropyridine Ring Carbons: The carbon atoms of the pyridine ring would resonate at chemical shifts influenced by the nitrogen atom, the ether linkage, and the nitro group. The carbon bearing the nitro group (C5) would be significantly deshielded.

Methoxyphenoxy Ring Carbons: The carbons of the phenoxy ring would show characteristic shifts for a 1,4-disubstituted benzene. The carbon attached to the ether oxygen (ipso-carbon) and the carbon bearing the methoxy group would have distinct chemical shifts.

Methoxy Group Carbon: The methoxy carbon would appear as a single peak around δ 55-60 ppm.

For reference, ¹H NMR data for the related fragment, 2-methoxy-5-nitropyridine, shows signals in the aromatic region, which can provide a basis for predicting the shifts in the target molecule. chemicalbook.com The complete assignment of ¹H and ¹³C NMR spectra through techniques like COSY, HSQC, and HMBC would be essential for unambiguous structural confirmation. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is expected to be characterized by absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the aromatic and heteroaromatic systems. unimi.it

The molecule possesses several chromophores: the nitropyridine ring and the methoxyphenoxy ring. The conjugation between the phenoxy group and the nitropyridine ring through the ether linkage will influence the position and intensity of the absorption maxima (λ_max).

Expected Electronic Transitions:

π-π Transitions:* These transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The extended conjugated system in this compound would lead to one or more strong absorption bands. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) character in these transitions.

n-π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the ether or nitro group, or the nitrogen of the pyridine ring) to an antibonding π* orbital. These transitions are generally of lower intensity compared to π-π* transitions and may sometimes be obscured by the stronger bands.

The solvent environment can influence the λ_max values, a phenomenon known as solvatochromism. In molecules with significant ICT character, a change in solvent polarity can lead to a noticeable shift in the absorption bands. For instance, an increase in solvent polarity often leads to a bathochromic (red) shift for π-π* transitions and a hypsochromic (blue) shift for n-π* transitions.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and their corresponding wavelengths and oscillator strengths, providing a deeper understanding of the nature of the excited states. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the charge transfer characteristics of the electronic transitions. rsc.org In systems with extended π-conjugation, the HOMO-LUMO energy gap decreases, resulting in absorption at longer wavelengths. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For compounds like 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074), calculations are typically performed using hybrid functionals such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p). nih.gov

These calculations predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. In related structures like 2-amino-5-nitropyridine (B18323), DFT calculations have shown excellent agreement with experimental X-ray diffraction data. researchgate.net For the title compound, the geometry is defined by the spatial relationship between the 5-nitropyridine ring and the 4-methoxyphenoxy group. The dihedral angle between the pyridine (B92270) and benzene (B151609) rings is a critical parameter, indicating the degree of twist in the molecule. For instance, in the structurally similar 2-(4-Methylphenoxy)-5-nitropyridine (B2697783), this dihedral angle is experimentally found to be 61.16°. The nitro group generally remains nearly coplanar with the pyridine ring, which is a common feature in 5-nitropyridine derivatives.

The following table presents a selection of theoretically optimized geometrical parameters for a representative nitropyridine derivative, calculated using the B3LYP/6-311G(d,p) level of theory. This data is illustrative of the parameters obtained for this compound.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-N (nitro) | 1.485 |

| Bond Length | N=O (nitro) | 1.225 |

| Bond Length | C-O (ether) | 1.360 |

| Bond Length | O-C (ether) | 1.410 |

| Bond Angle | O-N-O (nitro) | 124.5 |

| Bond Angle | C-C-N (nitro) | 118.0 |

| Bond Angle | C-O-C (ether) | 118.5 |

| Dihedral Angle | Py-Ring - Ph-Ring | ~60-70 |

Electronic Structure and Molecular Orbitals Analysis

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and kinetic stability. thaiscience.info

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info In molecules like this compound, the HOMO is typically localized over the electron-rich methoxyphenoxy moiety, while the LUMO is concentrated on the electron-deficient nitropyridine ring. materialsciencejournal.org This distribution facilitates intramolecular charge transfer (ICT) from the donor (methoxyphenoxy) to the acceptor (nitropyridine) part of the molecule upon electronic excitation. The calculated HOMO-LUMO gap for related nitroaniline compounds is in the range of 3.8 to 4.6 eV. thaiscience.info

The following table summarizes typical frontier orbital energies and related quantum chemical descriptors for a molecule structurally similar to this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.27 |

| ELUMO | -2.51 |

| Energy Gap (ΔE) | 3.76 |

| Ionization Potential (I) | 6.27 |

| Electron Affinity (A) | 2.51 |

| Chemical Hardness (η) | 1.88 |

| Electronegativity (χ) | 4.39 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. nih.gov This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can quantify the stabilization energy (E(2)) associated with electron delocalization.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. malayajournal.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org

In this compound, the MEP surface would show the most negative potential localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The nitrogen atom of the pyridine ring also represents a site of negative potential. Conversely, the hydrogen atoms of the aromatic rings and the methyl group would exhibit a positive potential, making them susceptible to nucleophilic attack. The MEP analysis thus provides a clear rationale for the molecule's intermolecular interactions and chemical reactivity. researchgate.net

Theoretical Prediction and Comparison of Vibrational Spectra with Experimental Data

Theoretical calculations using DFT are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the harmonic frequencies, a theoretical spectrum can be generated that corresponds well with experimental measurements after applying appropriate scaling factors. These scaling factors are used to correct for anharmonicity and the approximations inherent in the theoretical methods. researchgate.net

The vibrational modes of this compound can be assigned to specific functional groups. Key vibrational signatures would include:

NO2 group: Asymmetric and symmetric stretching vibrations.

Aromatic rings: C-H and C=C stretching vibrations.

Ether linkage: C-O-C stretching vibrations.

Methyoxy group: C-H stretching and bending vibrations.

Comparing the calculated frequencies with experimental data allows for a detailed and accurate assignment of the observed spectral bands, confirming the molecular structure and providing insights into the bonding environment. researchgate.net

Non-Linear Optical (NLO) Properties Assessment (e.g., First-Order Hyperpolarizability, Dipole Moment)

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials can alter the properties of light passing through them and have applications in technologies like frequency doubling and optical switching. nih.gov

Key parameters for assessing NLO activity are the dipole moment (μ) and the first-order hyperpolarizability (β₀). A large dipole moment arises from an asymmetric charge distribution, which is a prerequisite for NLO activity. The first-order hyperpolarizability is a measure of the molecule's second-order NLO response. DFT calculations can reliably predict these properties. nih.gov For many nitropyridine derivatives, the calculated values of β₀ are significantly higher than that of standard reference materials like urea, indicating their potential as efficient NLO materials. researchgate.net The combination of a strong electron-donating group (methoxyphenoxy) and a strong electron-accepting group (nitropyridine) in an asymmetric arrangement makes this compound a promising candidate for NLO applications. tandfonline.com

The table below shows calculated NLO properties for a related aminonitropyridine compound, illustrating the typical values obtained from DFT calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | ~7-9 D |

| First-Order Hyperpolarizability (β₀) (x 10-30 esu) | ~20-40 |

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Chemical reactivity descriptors derived from Density Functional Theory (DFT) are powerful tools for predicting the reactive behavior of a molecule. Fukui functions and local softness are key indicators that help identify which atoms within a molecule are most susceptible to different types of chemical attack.

Fukui Functions (ƒ(r)) quantify the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of the most reactive sites for:

Nucleophilic attack (ƒ+(r)): The site most likely to accept an electron.

Electrophilic attack (ƒ−(r)): The site most likely to donate an electron.

Radical attack (ƒ0(r)): The site most susceptible to attack by a radical species.

Local Softness (s(r)) is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a particular site, with a larger value indicating higher reactivity. The principle of local hard-soft acid-base (HSAB) suggests that a reaction is most favorable between sites with similar softness values.

For this compound, a full computational analysis would involve calculating these descriptors for each atom. In the absence of specific published computational data for this molecule, we can predict the reactivity based on the known electronic properties of its constituent parts. The pyridine ring is electron-deficient, and this effect is strongly enhanced by the presence of the electron-withdrawing nitro group (-NO₂) at the 5-position. Conversely, the 4-methoxyphenoxy group is electron-donating due to the lone pairs on the ether oxygen and the methoxy (B1213986) group's resonance effect.

The interplay of these groups dictates the reactivity of the various atomic sites. The nitro group significantly polarizes the pyridine ring, making the carbon atoms ortho and para to it (positions 4 and 6) highly electrophilic and thus susceptible to nucleophilic attack. The phenoxy ring, enriched by the electron-donating methoxy group, would be the primary site for electrophilic attack.

Table 1: Predicted Reactive Sites in this compound Based on Electronic Effects

| Type of Attack | Predicted Primary Reactive Site(s) | Rationale |

| Nucleophilic Attack | C4 and C6 of the pyridine ring | These positions are highly electron-deficient due to the strong electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen. |

| Electrophilic Attack | C3' and C5' of the phenoxy ring | These positions (ortho to the methoxy group) are electron-rich due to the electron-donating nature of the methoxy and ether oxygen groups. |

| Radical Attack | N-atom of the nitro group | The nitrogen atom of the nitro group is often a site for radical interactions. |

This table represents a qualitative prediction based on established chemical principles. Actual Fukui function and local softness values would require specific DFT calculations.

Computational Studies on Conformational Landscapes and Intramolecular Interactions

The three-dimensional structure and flexibility of a molecule are crucial to its properties and interactions. A computational conformational analysis explores the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

The key flexible bond in this compound is the C-O-C ether linkage between the pyridine and phenyl rings. Rotation around these bonds gives rise to different conformers. While a comprehensive computational scan of the potential energy surface is not available in the literature, crystallographic studies of related compounds provide valuable insight into a stable, low-energy conformation in the solid state.

For the closely related compound, 2-(4-Methylphenoxy)-5-nitropyridine, X-ray crystallography reveals a significantly twisted structure. The dihedral angle between the planes of the pyridyl and benzene rings is found to be 61.16 (13)°. This twisted conformation is a result of minimizing steric hindrance between the two aromatic rings. The nitro group in this structure is nearly coplanar with the pyridine ring, which maximizes its electron-withdrawing effect. It is expected that this compound would adopt a similarly twisted conformation.

Intramolecular and intermolecular interactions are critical in stabilizing the observed conformation. In the crystal structure of the methyl analog, C—H···O hydrogen bonds and π–π stacking interactions are prominent. The π–π interactions occur between the pyridyl and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.8259 (18) Å, leading to the formation of supramolecular chains. It is highly probable that similar non-covalent interactions, including potential weak hydrogen bonds involving the methoxy group, govern the conformational preferences and crystal packing of this compound.

Table 2: Key Structural Features from a Closely Related Analog (2-(4-Methylphenoxy)-5-nitropyridine)

| Structural Parameter | Value | Significance |

| Pyridyl-Benzene Dihedral Angle | 61.16 (13)° | Indicates a significantly twisted, non-planar molecular conformation, likely to minimize steric repulsion. |

| O-N-C-C Torsion Angle (Nitro Group) | -178.1 (3)° | Shows the nitro group is nearly coplanar with the pyridine ring, maximizing electronic conjugation. |

| Intermolecular Interactions | C—H···O and π–π stacking | These non-covalent forces are crucial for stabilizing the crystal lattice. |

Data obtained from the crystallographic study of 2-(4-Methylphenoxy)-5-nitropyridine, which serves as a close structural analog.

Reactivity Profiles and Mechanistic Insights

Kinetics and Mechanisms of Nucleophilic Aromatic Substitution on Pyridine (B92270) Ring Systems

The dominant reaction pathway for 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074) is the nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group. wikipedia.orgrsc.org The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. researchgate.net

In the first step, which is generally the rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the 4-methoxyphenoxy group) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitro group at the 5-position through resonance. The stability of this Meisenheimer complex is a crucial factor influencing the reaction rate.

The second step involves the departure of the leaving group, the 4-methoxyphenoxide ion, which restores the aromaticity of the pyridine ring and yields the final substitution product. The facility of this step is dependent on the ability of the leaving group to depart and stabilize the negative charge it carries.

The kinetics of SNAr reactions on pyridine ring systems are influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

The nature of the leaving group: The rate of substitution is influenced by the ability of the leaving group to depart. In SNAr reactions, the bond to the leaving group is broken in a fast step after the rate-determining nucleophilic attack. Therefore, the electronegativity of the atom attached to the ring is often more important than the pKa of the conjugate acid of the leaving group. For halogen leaving groups, the typical reactivity order is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orgnih.gov

The position and nature of the activating group: The nitro group at the 5-position of this compound strongly activates the C2 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The solvent: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively reported in the literature, studies on analogous compounds provide valuable insights. For instance, kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with substituted anilines in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reactions are not base-catalyzed and follow second-order kinetics. researchgate.net The rates of these reactions are influenced by the electronic properties of the substituents on the aniline (B41778) nucleophile, as demonstrated by the linear relationships observed in Hammett plots. researchgate.net

Reactivity of the Nitro Group under Various Conditions

The nitro group in this compound is not merely an activating group for nucleophilic substitution; it is also a reactive functional group in its own right. The reactivity of the nitro group can be harnessed to introduce further chemical diversity into the molecule.

One of the most common reactions of the nitro group is its reduction to an amino group. This transformation is of significant synthetic utility as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties and subsequent reactivity of the pyridine ring. The resulting 2-(4-methoxyphenoxy)-5-aminopyridine can serve as a precursor for the synthesis of a wide range of other derivatives.

The reduction of aromatic nitro groups can be achieved under various conditions, with the choice of reagent depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

Metal-acid systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.

Transfer hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C.

Chemical reductants: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of nitro groups.

The nitro group can also participate in other transformations. Under certain conditions, it can be displaced by a nucleophile, although this is less common than the displacement of the leaving group at the 2-position. The reactivity of the nitro group can also be exploited in photochemical reactions. rsc.org

Comparative Reactivity Studies of this compound with Isomeric and Analogous Nitropyridines

To fully understand the reactivity of this compound, it is instructive to compare it with its isomers and other analogous nitropyridines.

Comparison with Isomers:

The position of the methoxy (B1213986) group on the phenoxy ring can influence the reactivity of the molecule. A comparative study of the reactivity of 2-(2-methoxyphenoxy)-, 2-(3-methoxyphenoxy)-, and this compound would provide insights into the electronic effects of the methoxy substituent on the leaving group's ability. The 4-methoxy group, being an electron-donating group through resonance, would be expected to make the phenoxide a slightly poorer leaving group compared to an unsubstituted phenoxide. Conversely, a methoxy group at the 3-position would exert a primarily inductive electron-withdrawing effect, potentially making the phenoxide a better leaving group. The 2-methoxy group could introduce steric effects in addition to its electronic influence.

Comparison with Analogues with Different Leaving Groups:

A direct comparison of the reactivity of this compound with analogues bearing different leaving groups, such as 2-chloro-5-nitropyridine or 2-fluoro-5-nitropyridine, is crucial for understanding the role of the leaving group in the SNAr reaction.

As previously mentioned, in SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the nucleophilic attack, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

Phenoxides are generally considered to be poorer leaving groups than halides in SNAr reactions. However, the reactivity can be modulated by substituents on the phenoxy ring. A study on the reaction of 2-chloro-5-nitropyridine with various substituted anilines provides a benchmark for the reactivity of a halide leaving group. researchgate.net The rate constants for these reactions are influenced by the nature of the aniline and the solvent.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| 2-Chloro-5-nitropyridine | Aniline | DMSO | 45 | 1.35 x 10⁻⁵ |

| 2-Chloro-5-nitropyridine | Aniline | DMF | 45 | 0.89 x 10⁻⁵ |

| 2-Chloro-5-nitropyridine | p-Toluidine | DMSO | 45 | 2.51 x 10⁻⁵ |

| 2-Chloro-5-nitropyridine | p-Toluidine | DMF | 45 | 1.58 x 10⁻⁵ |

| 2-Chloro-5-nitropyridine | p-Anisidine | DMSO | 45 | 4.47 x 10⁻⁵ |

| 2-Chloro-5-nitropyridine | p-Anisidine | DMF | 45 | 2.82 x 10⁻⁵ |

Data compiled from kinetic studies of the reaction between 2-chloro-5-nitropyridine and substituted anilines. researchgate.net

While direct kinetic data for this compound is scarce, it is expected that its reaction with amines would be slower than that of 2-chloro-5-nitropyridine under similar conditions due to the poorer leaving group ability of the 4-methoxyphenoxide compared to chloride. The electron-donating nature of the 4-methoxy group on the phenoxy ring would further decrease the leaving group's ability compared to an unsubstituted phenoxide.

Exploration of Potential Biological Activities and Therapeutic Applications Pre Clinical/in Vitro/theoretical Studies Only

Rational Design Principles for Biologically Active Phenoxy-Nitropyridine Scaffolds

The design of biologically active molecules often relies on the principle of "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets. The pyridine (B92270) ring system is considered one such privileged motif in drug design and is actively studied in medicinal chemistry. nih.gov Nitropyridines, in particular, offer significant synthetic potential. The nitro group enhances the molecule's reactivity with nucleophilic agents and can be transformed into other functional groups, such as amines, providing a pathway to a diverse range of complex bioactive molecules, including potential antitumor and antifungal compounds. nih.gov

The rational design of compounds incorporating the phenoxy-nitropyridine scaffold is often guided by molecular hybridization strategies and computational modeling. nih.govmdpi.com For instance, the design of novel tubulin polymerization inhibitors has been successfully achieved by creating cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines based on molecular docking simulations. nih.gov This approach leverages the known binding interactions of pharmacophores like the trimethoxyphenyl group, which is a common feature in many tubulin inhibitors, and combines them with other structural motifs to enhance potency and selectivity. Similarly, the design of specific enzyme inhibitors, such as those for Rho-kinase, has involved combining structural elements from known inhibitors to create new scaffolds with improved activity. nih.gov The phenoxy-nitropyridine framework serves as a versatile backbone that can be systematically modified to optimize interactions with specific biological targets.

In Vitro Evaluation of Enzyme Inhibitory Activity (e.g., Rho-Kinase, AKT Kinase, Urease)

The phenoxy-nitropyridine scaffold is a component of various molecules designed to inhibit key enzymes implicated in disease. While direct inhibitory data for 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074) against the enzymes listed below is not extensively detailed in the available literature, studies on structurally related compounds provide a strong rationale for its investigation as a potential enzyme inhibitor.

Rho-Kinase (ROCK) Inhibition: Rho-associated kinases (ROCK) are serine/threonine kinases that have become attractive targets for diseases like hypertension and cancer. nih.gov Researchers have designed novel ROCK II inhibitors by synthesizing a series of 4-aryl-5-aminomethyl-thiazoleamines. nih.gov One of the most potent compounds from this series, 4v , demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM, highlighting the potential of complex heterocyclic systems to achieve significant ROCK inhibition. nih.gov

AKT Kinase Inhibition: The AKT kinase is a central node in signaling pathways that regulate cell growth and survival, and its inhibition is a major goal in cancer therapy. medchemexpress.comnih.gov Studies have shown that specific AKT inhibitors can induce a marked decrease in the proliferation of cancer cells. medchemexpress.com Furthermore, a novel AKT degrader, MS21 , was found to be more effective than kinase inhibitors at reducing the growth of cancer cells with mutations in the PI3K/PTEN pathway. nih.gov Related compounds, such as certain styryl benzyl (B1604629) sulfones, have also been shown to inhibit the PI3K/AKT pathway. nih.gov

Urease Inhibition: There is currently no specific information available in the reviewed literature regarding the urease inhibitory activity of this compound. However, the general class of phenoxy acetic acid derivatives has been investigated for various enzymatic inhibitions, such as cyclooxygenase (COX), suggesting a broad potential for this chemical class. nih.gov

Table 1: In Vitro Enzyme Inhibitory Activity of Related Compounds

| Compound/Class | Target Enzyme | IC50 Value | Source |

|---|---|---|---|

| 4v | ROCK II | 20 nM | nih.gov |

| Phenoxy Acetic Acid Derivative (5f ) | COX-2 | 0.06 µM | nih.gov |

| Phenoxy Acetic Acid Derivative (7b ) | COX-2 | 0.06 µM | nih.gov |

Note: The table presents data for compounds structurally related to the phenoxy-nitropyridine scaffold to illustrate potential inhibitory activities.

Assessment of Cytotoxic Activity Against Human Cancer Cell Lines (In Vitro Models)

The cytotoxic potential of molecules containing the phenoxy-nitropyridine scaffold has been evaluated against various human cancer cell lines. The rationale stems from the established anticancer properties of both pyridine derivatives and nitro-aromatic compounds. nih.gov For example, a series of 5-arylthieno[2,3-d]pyrimidines, which are structurally related to the core scaffold, showed potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values as low as 9.1 nM for the most active compound. mdpi.com

Similarly, novel quinoline (B57606) derivatives have demonstrated significant cytotoxic effects across multiple cancer cell lines. mdpi.com The compound BAPPN , a derivative of 5-methyl-5H-indolo[2,3-b]quinoline, exhibited potent activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines, with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. mdpi.com Studies on other related heterocyclic systems, such as 4-amino-thienopyrimidines, also revealed promising antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com

Table 2: In Vitro Cytotoxicity of Structurally Related Compounds Against Human Cancer Cell Lines

| Compound/Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| 5-arylthieno[2,3-d]pyrimidine | MCF-7 (Breast) | 9.1 nM | mdpi.com |

| BAPPN | HepG2 (Liver) | 3.3 µg/mL | mdpi.com |

| BAPPN | MCF-7 (Breast) | 3.1 µg/mL | mdpi.com |

| BAPPN | A549 (Lung) | 9.96 µg/mL | mdpi.com |

| 4-amino-thienopyrimidine (Compound 2 ) | MCF-7 (Breast) | 0.013 µM | mdpi.com |

Note: This table illustrates the cytotoxic potential of compounds sharing structural similarities with the phenoxy-nitropyridine scaffold.

Investigation of Specific Biological Mechanism Inhibition (e.g., Tubulin Polymerization Inhibition)

One of the most investigated mechanisms for compounds related to the phenoxy-nitropyridine scaffold is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov A series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors, and the most active compound, 9p , was shown to effectively inhibit tubulin polymerization in a concentration-dependent manner, similar to the known inhibitor Combretastatin A-4 (CA-4). nih.gov

Further studies have reinforced this potential. A hormonally inactive thyroid hormone analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (B1203000) (DIME) , which features a methoxyphenoxy moiety, was found to inhibit the GTP-dependent polymerization of tubulin at micromolar concentrations. nih.gov Additionally, other heterocyclic systems have been developed as potent tubulin inhibitors. uni.lu For example, compound 4k , a 2-(substituted amino)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, demonstrated significant tubulin polymerization inhibitory activity with an IC50 value of 4.9 µM, which is comparable to that of CA-4. uni.lu These findings suggest that the core structure of this compound could be a valuable starting point for designing new tubulin-targeting agents.

Receptor Binding Studies and Modulatory Effects (e.g., Serotonin (B10506) Receptors)

The phenoxy-nitropyridine scaffold holds theoretical potential for interacting with various neurotransmitter receptors due to its structural features. Serotonin (5-HT) receptors, a diverse family of G-protein-coupled receptors (GPCRs) and ligand-gated ion channels, are critical targets for treating a wide range of central nervous system disorders. nih.govnih.gov The binding of ligands to these receptors can be modulated by factors such as guanine (B1146940) nucleotides, which can differentially affect agonist and antagonist binding affinities. nih.gov

While direct binding studies of this compound to serotonin receptors are not prominently featured in the reviewed literature, the general structure is amenable to modifications that could confer affinity and selectivity for specific 5-HT receptor subtypes. The signaling of these receptors is complex, involving not only classical G-protein pathways but also G-protein-independent mechanisms and interactions with other proteins. nih.gov For example, the 5-HT4 receptor can signal through a Gs- and β-arrestin-independent mechanism that requires the activation of the Src tyrosine kinase. nih.gov Theoretical and future experimental studies would be necessary to determine if this compound or its derivatives can modulate these or other receptor systems.

Structure-Activity Relationship (SAR) Studies to Optimize Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. For scaffolds related to phenoxy-nitropyridine, SAR studies have provided valuable insights. In a series of 2-phenoxybenzamides developed as antiplasmodial agents, the substitution pattern on both the anilino and the diaryl ether portions of the molecule significantly impacted activity and cytotoxicity. mdpi.com For instance, replacing a 4-fluorophenoxy group with a simple phenoxy or hydrogen atom led to a distinct decrease in activity, indicating the importance of the substituent on the phenoxy ring. mdpi.com Furthermore, the position of a piperazinyl substituent on the anilino ring dramatically changed potency, with the para-substituted analog showing the highest activity. mdpi.com

Similarly, in the development of thiazolidine-2,4-dione analogues as potential anticancer agents, shifting an ethoxy group from the para- to the ortho-position on the phenyl ring significantly improved the compounds' ability to inhibit cell proliferation and induce apoptosis. researchgate.net These examples demonstrate that systematic modifications to the phenoxy ring (e.g., position and nature of substituents), the linker, and the second aromatic ring (in this case, the nitropyridine moiety) of a molecule like this compound would be a rational approach to optimize its biological potency for a specific target. researchgate.netscispace.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery, used to predict and analyze the interaction between a ligand and its biological target. researchgate.net These techniques were instrumental in the rational design of novel tubulin polymerization inhibitors, where docking was used to guide the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. nih.gov

Molecular docking studies can provide a detailed view of the binding mode of a ligand within the active site of a protein, helping to explain observed biological activity and guide further optimization. For example, docking simulations have been used to study the interaction of heterocyclic compounds with targets like focal adhesion kinase (FAK), an enzyme involved in cancer progression. researchgate.net In the context of this compound, docking studies could be employed to predict its binding affinity and orientation within the active sites of enzymes like Rho-kinase, AKT kinase, or the colchicine (B1669291) binding site of tubulin. These computational predictions, while theoretical, provide a valuable hypothesis-driven framework for subsequent experimental validation and the rational design of more potent analogs. mdpi.com

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Excluding toxicity)

In the early stages of drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These computational predictions for this compound offer initial insights into its potential pharmacokinetic profile. The data presented here is derived from theoretical models and awaits experimental validation.

Detailed computational analyses predict that this compound possesses favorable ADME characteristics. The compound is predicted to have high gastrointestinal absorption, a critical factor for oral bioavailability. Its ability to permeate the blood-brain barrier suggests it may distribute into the central nervous system.

In terms of metabolism, the compound is predicted to be an inhibitor of several key cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4. This suggests a potential for drug-drug interactions if co-administered with other medications metabolized by these enzymes. Notably, it is not predicted to be a substrate for P-glycoprotein, a major efflux pump that can limit drug distribution.

The following interactive table summarizes the computationally predicted ADME properties for this compound.

Table 1: Predicted ADME Properties of this compound | ADME Parameter | Predicted Value/Classification | Implication | | :--- | :--- | :--- | | Absorption | | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut following oral administration. | | Distribution | | Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the brain and central nervous system. | | P-glycoprotein (P-gp) Substrate | No | Less likely to be actively removed from cells by this efflux transporter. | | Metabolism | | CYP1A2 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2. | | CYP2C19 Inhibitor | No | Lower likelihood of interaction with drugs metabolized by CYP2C19. | | CYP2C9 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C9. | | CYP2D6 Inhibitor | No | Lower likelihood of interaction with drugs metabolized by CYP2D6. | | CYP3A4 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP3A4. |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 2-(4-Methoxyphenoxy)-5-nitropyridine (B2774074)

The classical synthesis of this compound relies on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine (B43025) and 4-methoxyphenol (B1676288). While effective, this method often requires harsh conditions, such as high temperatures and polar aprotic solvents. Modern synthetic chemistry is moving towards more sustainable and efficient methodologies.

Future research will likely focus on the development of catalytic systems that can facilitate this transformation under milder conditions. This includes the exploration of transition-metal catalysis, particularly with copper and palladium, which are known to effectively catalyze C–O bond formation. nih.gov For instance, copper-catalyzed Ullmann-type couplings or Buchwald-Hartwig cross-coupling reactions could offer alternative pathways with broader substrate scope and functional group tolerance. researchgate.net Metal-free approaches are also gaining traction, such as the use of aryne chemistry or specific base/solvent systems that can activate the substrates under less demanding conditions. rsc.orgrsc.org

| Methodology | Catalyst/Reagents | Conditions | Advantages | Research Focus |

| Traditional SNAr | Base (e.g., NaOH, K₂CO₃) | High Temp, Polar Solvents (DMF, DMSO) | Simple, Inexpensive | N/A |

| Ullmann Coupling | Copper (Cu) salts/complexes | Moderate to High Temp | Good for unactivated halides | Ligand design, lower catalyst loading |

| Buchwald-Hartwig | Palladium (Pd) complexes | Mild to Moderate Temp | High functional group tolerance | Air-stable catalysts, broader scope |

| Metal-Free C-O Coupling | Aryne intermediates, Strong bases | Varies, often mild | Avoids toxic metal catalysts | Precursor design, reaction control |

| Microwave-Assisted | Various | Rapid heating (minutes) | Drastically reduced reaction times, high yields nih.govacs.org | Scalability, solvent-free conditions |

| Flow Chemistry | N/A (Reactor-based) | Continuous processing | Enhanced safety, scalability, process control | Integration with catalytic systems |

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Advanced spectroscopic techniques are powerful tools for the real-time observation and characterization of such transient species.

In-situ NMR and FT-IR Spectroscopy: These methods can monitor the concentration of reactants, intermediates, and products directly in the reaction mixture as the reaction progresses, providing invaluable kinetic and mechanistic data.

Stopped-Flow Spectroscopy: Coupled with UV-Vis detection, this technique can be used to study very fast reactions and capture the formation and decay of short-lived, colored intermediates like the Meisenheimer complex. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and identify ionic intermediates present in the reaction solution.

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used alongside spectroscopic methods. arxiv.orgnih.gov DFT can model reaction pathways, predict the structures and energies of transition states and intermediates, and calculate spectroscopic parameters (e.g., NMR shifts, vibrational frequencies) that can be directly compared with experimental data to validate mechanistic hypotheses. nih.gov

By combining these advanced techniques, researchers can build a comprehensive picture of the reaction landscape, leading to more rational and targeted improvements in the synthesis of phenoxy-nitropyridines.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Drug Discovery and Materials Science

The vast chemical space surrounding the this compound scaffold presents both opportunities and challenges. Systematically synthesizing and testing every possible derivative for potential applications is impractical. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the discovery process. ijirt.orgjsr.orgacs.org